Mpa(Trt)

Description

Biological Activity Studies

Antimicrobial Properties

Research has indicated that 3-(Tritylthio)propanoic acid is a component in the synthesis of compounds with notable antimicrobial properties. cymitquimica.combiosynth.com It is described as a precursor for cyclic lipopeptides that demonstrate inhibitory effects against both bacteria and prostate cancer cells. cymitquimica.combiosynth.com

Studies have shown that 3-(Tritylthio)propanoic acid is utilized in creating cyclic lipopeptides that can inhibit the growth of prostate cancer cells. cymitquimica.combiosynth.com Furthermore, it has been used as a linker in the development of Prostate-Specific Membrane Antigen (PSMA) targeting homodimers for imaging prostate cancer. mdpi.comresearchgate.net In one study, a monomeric unit was created by attaching 3-(Tritylthio)propanoic acid to a solid support, which was then dimerized and conjugated to a chelator for imaging purposes. mdpi.comresearchgate.net

The compound serves as a key intermediate in the synthesis of novel antibiotics. For instance, it has been incorporated into vancomycin (B549263) derivatives, leading to enhanced antibacterial activity against a wide array of bacterial strains, including vancomycin-resistant microbes and Gram-negative bacteria. researchgate.netbiorxiv.org These modified vancomycin compounds, containing thiol and disulfide moieties derived from 3-(Tritylthio)propanoic acid, have shown significant improvements in activity against strains like S. pneumoniae and C. difficile. researchgate.net Similarly, new cephalosporin (B10832234) derivatives incorporating cyclic disulfide modifications, synthesized using 3-(Tritylthio)propanoic acid, have demonstrated improved efficacy against Gram-negative strains. uzh.chbiorxiv.org

Table 1: Antibacterial Activity of Vancomycin Derivatives

| Bacterial Strain | Improvement in Activity | Reference |

| Vancomycin-Resistant Enterococcus (VRE) | Good potential | researchgate.net |

| Vancomycin-Intermediate S. aureus (VISA) | 4 to 8-fold increase | researchgate.net |

| S. pneumoniae | 4 to 8-fold increase | researchgate.net |

| C. difficile | 4 to 8-fold increase | researchgate.net |

| Gram-negative bacteria | Enhanced activity | biorxiv.org |

Derivatives of 3-(Tritylthio)propanoic acid have also shown promise in combating bacterial biofilms. Vancomycin derivatives synthesized with this compound exhibited improved activity against biofilm formation by VanB resistant Enterococcus. researchgate.netbiorxiv.org Furthermore, new cephalosporin derivatives have been shown to successfully reduce biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. uzh.chbiorxiv.org The introduction of a disulfide bond, facilitated by the use of 3-(Tritylthio)propanoic acid, appears to positively influence the antibiofilm activity, particularly against Gram-negative bacteria. uzh.ch

Table 2: Biofilm Inhibition by Cephalosporin Derivatives

| Bacterial Strain | Effect | Reference |

| Staphylococcus aureus | Reduction of biofilm formation | uzh.chbiorxiv.org |

| Pseudomonas aeruginosa | Reduction of biofilm formation | uzh.chbiorxiv.org |

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)

In the field of enzyme inhibition, 3-(Tritylthio)propanoic acid has been employed in the synthesis of inhibitors for Cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. nih.gov Specifically, it was used in the creation of photosensitive Ru(II) complexes designed as potent and selective inhibitors of CYP3A4, the primary human drug-metabolizing enzyme. acs.org These novel metal-based inhibitors demonstrated a dual-action mechanism, combining photoactivated dissociation with the production of singlet oxygen, and showed potential for enhancing the efficacy of anticancer drugs metabolized by CYP3A4. acs.org

Peptide-Based Biological Research

3-(Tritylthio)propanoic acid is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone of peptide-based biological research. It is used to introduce thiol functionalities into peptides, which can then be used for various applications, including bioconjugation and the synthesis of cyclic peptides. chemimpex.commdpi.com For example, it has been used in the synthesis of a thiolated cardiac targeting peptide (CTP-thiol). researchgate.net The trityl group serves as a protecting group for the thiol, which can be cleaved under specific conditions. mdpi.com This allows for the controlled formation of disulfide bonds or the attachment of other molecules to the peptide. The compound has also been utilized in the synthesis of conjugates of paclitaxel (B517696) and camptothecin (B557342) with a cyclic cell-penetrating peptide, demonstrating its utility in drug delivery research. mdpi.com

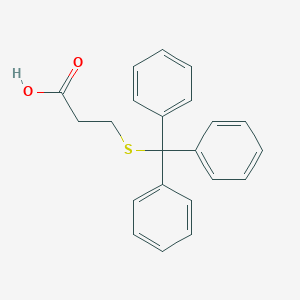

Structure

3D Structure

Properties

IUPAC Name |

3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2S/c23-21(24)16-17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECGEIVNZGQBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294452 | |

| Record name | 3-[(Triphenylmethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27144-18-9 | |

| Record name | 27144-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(Triphenylmethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(triphenylmethyl)sulfanyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Tritylthio Propanoic Acid

Synthetic Routes and Optimization Strategies

The preparation of 3-(Tritylthio)propanoic acid can be approached through various pathways, each with its own set of reaction conditions and strategic advantages. The choice of method often depends on the desired scale, purity requirements, and the nature of subsequent reactions.

Synthesis via Coupling Reactions

Coupling reactions represent a broad class of methods for forming bonds. In the context of 3-(Tritylthio)propanoic acid, these reactions are primarily used to form amide bonds by activating its carboxylic acid group.

Amine and Thiol-Containing Molecule Coupling in the Presence of Hydrogen Fluoride (B91410)

Amide Bond Formation Using Coupling Reagents (e.g., TBTU, HBTU, HOAt, PyBOP)

Once 3-(Tritylthio)propanoic acid is obtained, its carboxylic acid functional group can be readily coupled with primary or secondary amines to form a wide array of amides. This transformation is typically not spontaneous and requires the use of activating agents known as coupling reagents. These reagents convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine.

Commonly employed coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). bachem.com These reagents react with the carboxylic acid to form an active ester, often a derivative of 1-hydroxybenzotriazole (B26582) (HOBt).

Reagents based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are generally more reactive than their HOBt-based counterparts. The pyridine (B92270) nitrogen in the HOAt moiety can provide anchimeric assistance during the coupling reaction, leading to faster and more efficient amide bond formation. These reactions are typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in polar aprotic solvents like N,N-dimethylformamide (DMF). bachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Type | Activating Additive | Key Characteristics |

|---|---|---|---|---|

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Aminium/Uronium | HOBt | Efficient and widely used for standard couplings. bachem.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | HOBt | Similar to TBTU, very common in peptide synthesis. bachem.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | HOAt | More reactive than HBTU, less epimerization. peptide.com |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium | HOBt | Useful for hindered amino acids and cyclization steps. luxembourg-bio.com |

Synthesis from Aromatic Iodides and 3-Mercaptopropionic Acid

A general method for the synthesis of 3-(arylthio)propanoic acids involves the copper-catalyzed coupling of aryl iodides with 3-mercaptopropionic acid. researchgate.net This reaction provides a direct route to form the crucial carbon-sulfur bond. In a typical procedure, the aryl iodide, 3-mercaptopropionic acid, and copper(I) oxide are heated in a solvent such as refluxing pyridine. researchgate.net This methodology has been shown to be effective for a range of nonactivated aryl iodides, affording the corresponding 3-(arylthio)propanoic acid derivatives in good to excellent yields. researchgate.net

While this method is designed for aryl iodides, it establishes a valid synthetic strategy for S-arylation of 3-mercaptopropionic acid. The trityl group, being a triphenylmethyl group, is typically introduced via nucleophilic substitution using trityl chloride, but this copper-catalyzed cross-coupling serves as an important methodology for structurally analogous aromatic thioethers.

Table 2: Examples of 3-(Arylthio)propanoic Acid Synthesis from Aryl Iodides

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | 3-(Phenylthio)propionic acid | 82 |

| 4-Iodotoluene | 3-((4-Methylphenyl)thio)propionic acid | 94 |

| 4-Iodoanisole | 3-((4-Methoxyphenyl)thio)propionic acid | 95 |

| 1-Iodonaphthalene | 3-(Naphthalen-1-ylthio)propionic acid | 92 |

Data sourced from SynOpen 2018, 2, 64–71. researchgate.net

Synthesis of Derivatives, e.g., 3-(Tritylthio)-2-[(tritylthio)methyl]propanoic acid

The synthesis of specific, more complex derivatives often requires multi-step pathways starting from specialized precursors. For the target molecule 3-(Tritylthio)-2-[(tritylthio)methyl]propanoic acid, a direct, documented synthetic route was not identified in the surveyed literature. However, the general principles of organic synthesis suggest that such a molecule could be constructed from a starting material containing the core 2-(mercaptomethyl)-3-mercaptopropanoic acid backbone, followed by a double protection reaction with a tritylating agent like trityl chloride in the presence of a base.

The synthesis of other substituted thio-propanoic acid derivatives has been documented. For example, 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid has been synthesized from 3-bromopropanoic acid and methimazole. researchgate.net This illustrates a common strategy where a C-S bond is formed via nucleophilic substitution of a halide by a thiol. Another approach involves the acetylation of a thiol to yield a compound like 3-acetylmercapto-2-methylpropanoic acid. google.com These examples highlight fundamental reaction types that could be adapted to produce a variety of 3-(Tritylthio)propanoic acid derivatives.

Considerations for Acid Chloride Formation and Stability (e.g., using Oxalyl Chloride)

To enhance the reactivity of the carboxylic acid group of 3-(Tritylthio)propanoic acid, it can be converted into its corresponding acid chloride, 3-(Tritylthio)propanoyl chloride. This transformation is a key step for subsequent reactions such as Friedel-Crafts acylations or the formation of esters and amides under neutral conditions.

A preferred reagent for this conversion is oxalyl chloride ((COCl)₂). researchgate.net The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) and often with a catalytic amount of N,N-dimethylformamide (DMF). youtube.com The use of oxalyl chloride is advantageous because the byproducts of the reaction, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gases, which simplifies the workup and purification of the product. quora.com Alternative reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). chemguide.co.uk

Acid chlorides are, by nature, highly reactive and moisture-sensitive compounds. researchgate.net Upon exposure to water, even atmospheric moisture, they readily hydrolyze back to the parent carboxylic acid. researchgate.net Due to this instability, 3-(Tritylthio)propanoyl chloride is typically prepared and used immediately in situ for the next synthetic step without isolation. researchgate.net All glassware and solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to ensure high yields and product purity. researchgate.net

Solid-Phase Synthesis Approaches

Solid-phase synthesis (SPS) is a cornerstone of modern peptide and oligonucleotide synthesis, prized for its efficiency and amenability to automation. atdbio.com The core principle of SPS involves covalently attaching a starting material to an insoluble resin and subsequently carrying out a series of chemical reactions. atdbio.com This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted materials and soluble byproducts. atdbio.com 3-(Tritylthio)propanoic acid is frequently employed in SPS, where its carboxylic acid function serves as an anchor to the solid support, while the trityl-protected thiol remains available for later-stage modifications. sigmaaldrich.com

A common strategy in solid-phase synthesis is the acylation of an amino-functionalized resin with the carboxylic acid moiety of 3-(Tritylthio)propanoic acid. This process establishes a stable amide bond, tethering the molecule to the solid support. To facilitate this reaction, the carboxylic acid is typically activated using coupling agents. For instance, carbodiimides like diisopropylcarbodiimide (DIC) are used to convert the carboxylic acid into a more reactive intermediate, which then readily reacts with the primary amino groups on the resin. nih.gov This initial loading step is critical as it defines the starting point for the subsequent elongation of a peptide or other polymer chain. The trityl (Trt) group on the thiol is stable under these coupling conditions, ensuring the sulfur remains protected. nih.gov

Table 1: Key Components in Resin Acylation

| Component | Function | Example(s) |

|---|---|---|

| Solid Support | Insoluble matrix for synthesis | Polystyrene, 2-chlorotrityl resin (Cltr) atdbio.comnih.gov |

| Functional Group on Resin | Point of attachment | Amino groups (-NH2) |

| Reagent | Molecule to be attached | 3-(Tritylthio)propanoic Acid |

| Activating Agent | Facilitates amide bond formation | Diisopropylcarbodiimide (DIC), Dicyclohexylcarbodiimide (B1669883) (DCC) nih.govnih.gov |

| Solvent | Reaction medium | N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM) nih.gov |

In some solid-phase strategies, particularly for the synthesis of peptide amides, a linker molecule is used. The 4-methylbenzhydrylamine (B1223480) (MBHA) linker is a common example. In this approach, 3-(Tritylthio)propanoic acid can be "preloaded" onto the linker before the main synthetic sequence begins. The process involves coupling the carboxylic acid of 3-(Tritylthio)propanoic acid to the amine of the MBHA linker, which is already attached to the resin. This creates a stable, functionalized starting point for subsequent synthetic steps, such as peptide chain elongation using Fmoc/tBu chemistry. sigmaaldrich.com

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of 3-(Tritylthio)propanoic acid is dictated by its two principal functional groups: the carboxylic acid and the trityl-protected thioether.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional handle for various chemical transformations. It can readily undergo esterification with alcohols or amidation with amines to form esters and amides, respectively. atamankimya.com These reactions are fundamental to its use in synthesis, allowing it to be coupled to other molecules. nih.gov As mentioned previously, in solid-phase synthesis, this reactivity is exploited to anchor the molecule to a solid support via amide bond formation. nih.gov The activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is a common practice to enhance its reactivity towards nucleophiles like amines and alcohols. nih.gov

Reactions Involving the Thiol and Thioether Linkage

The sulfur atom in 3-(Tritylthio)propanoic acid is present as a thioether, with the bulky trityl ((C6H5)3C-) group serving as a protecting group for the thiol. sigmaaldrich.com This protection is crucial as free thiols are susceptible to oxidation. acsgcipr.org The key reaction involving this part of the molecule is the cleavage of the S-trityl bond to liberate the free thiol (3-mercaptopropanoic acid). This deprotection is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA). nih.govresearchgate.net The resulting free thiol is a potent nucleophile and can participate in a variety of subsequent reactions. masterorganicchemistry.com

Once the trityl group is removed, the exposed thiol group (-SH) of the resulting 3-mercaptopropanoic acid moiety can be oxidized to form a disulfide bond (-S-S-). atamankimya.commasterorganicchemistry.com This reaction involves the coupling of two thiol groups and is a cornerstone of protein and peptide chemistry, where disulfide bridges are critical for stabilizing tertiary and quaternary structures. nih.gov The oxidation can be accomplished using a range of mild oxidizing agents or through thiol-disulfide exchange reactions. masterorganicchemistry.comnih.gov Several methods have been developed to facilitate this transformation in a controlled manner, which is especially important in the synthesis of complex peptides with multiple cysteine residues. nih.gov

Table 2: Selected Methods for Disulfide Bond Formation from Protected Thiols

| Method/Reagent | Description |

|---|---|

| Air Oxidation | A slow method that uses atmospheric oxygen, often catalyzed by pH changes, to form disulfides. |

| Iodine (I2) | A mild oxidant used for the direct conversion of thiols to disulfides. masterorganicchemistry.com |

| Thallium(III) trifluoroacetate (B77799) | A reagent that can cleave various S-protecting groups (like trityl) with the spontaneous formation of a disulfide bond. nih.gov |

| Silylchloride-sulfoxide | A procedure using reagents like methyltrichlorosilane (B1216827) in the presence of a sulfoxide (B87167) to cleave S-protecting groups and form the disulfide bond in one step. nih.gov |

Oxidation Reactions

The sulfur atom in 3-(Tritylthio)propanoic acid, a thioether, is susceptible to oxidation, potentially yielding the corresponding sulfoxide and sulfone. The oxidation of thioethers is a fundamental transformation in organic chemistry, typically achieved using various oxidizing agents. masterorganicchemistry.com Common reagents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org

The selective oxidation of thioethers to sulfoxides requires careful control of reaction conditions, as overoxidation to the sulfone can readily occur. organic-chemistry.org For instance, the use of one equivalent of an oxidizing agent often favors the formation of the sulfoxide, while an excess of the oxidant will typically lead to the sulfone. organic-chemistry.org

While general principles of thioether oxidation are well-established, specific studies on the direct oxidation of 3-(Tritylthio)propanoic acid with retention of the bulky trityl group are not extensively documented. However, in peptide synthesis, the S-trityl group on cysteine residues can be removed simultaneously with oxidation to form a disulfide bridge. peptide.com Reagents such as iodine or thallium(III) trifluoroacetate are employed for this oxidative deprotection. peptide.com This process involves the cleavage of the S-trityl bond and subsequent formation of a disulfide, rather than the oxidation of the sulfur atom while the trityl group remains attached. peptide.com

The stability of the trityl group to various oxidizing agents is a critical consideration. The acid-labile nature of the trityl group means that acidic conditions, which can sometimes be generated during oxidation reactions, might lead to premature deprotection. total-synthesis.com The choice of oxidant and reaction conditions would therefore be crucial to achieve selective oxidation of the sulfur atom in 3-(Tritylthio)propanoic acid without cleaving the trityl protecting group.

Mechanistic Studies of Cleavage Reactions

The cleavage of the trityl group from 3-(Tritylthio)propanoic acid is a key reaction that liberates the free thiol, 3-mercaptopropanoic acid. This deprotection is typically accomplished under acidic conditions, exploiting the lability of the sulfur-trityl bond.

Acid-Labile Cleavage of the Trityl Group

The trityl (triphenylmethyl) group is a widely used protecting group for thiols due to its facile removal under acidic conditions. total-synthesis.com The mechanism of this acid-labile cleavage hinges on the exceptional stability of the triphenylmethyl carbocation (trityl cation, Tr⁺) that is formed as a leaving group. total-synthesis.com

The process is initiated by the protonation of the sulfur atom by an acid, which weakens the carbon-sulfur bond. Subsequent cleavage of this bond results in the formation of the free thiol and the highly resonance-stabilized trityl cation. The stability of this cation is attributed to the delocalization of the positive charge over the three phenyl rings. This inherent stability drives the equilibrium of the cleavage reaction towards the deprotected products. total-synthesis.com

Use of Lewis Acids and Protic Acids for Detritylation (e.g., BF₃·Et₂O, HFIP)

A variety of acidic reagents can be employed to effect the detritylation of S-trityl compounds. Both protic acids and Lewis acids are effective in this regard.

Protic acids , such as trifluoroacetic acid (TFA), are commonly used for the removal of the S-trityl group. peptide.com The strength of the protic acid can influence the rate of cleavage.

Lewis acids also promote efficient detritylation. Boron trifluoride etherate (BF₃·Et₂O) is a notable example of a Lewis acid used for this purpose. The Lewis acid coordinates to the sulfur atom, facilitating the departure of the trityl cation.

Furthermore, multicomponent reagent systems have been developed for rapid and mild detritylation. One such system combines a Lewis acid (like BF₃·Et₂O) with a mild protic acid, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This combination can enhance the efficiency of the cleavage reaction under gentle conditions.

Role of Reducing Quenching Agents (e.g., Triethylsilane)

During the acid-catalyzed cleavage of the trityl group, the liberated trityl cation is a highly reactive electrophile. If not properly managed, this cation can react with nucleophilic functional groups present in the substrate or solvent, leading to unwanted side reactions. To prevent this, "scavengers" are added to the reaction mixture to trap the trityl cation.

Triethylsilane (Et₃SiH) is a commonly employed and highly effective scavenger in detritylation reactions. nih.gov It functions as a reducing quenching agent. The mechanism involves the transfer of a hydride ion from triethylsilane to the trityl cation, reducing it to the stable and unreactive triphenylmethane. This irreversible trapping of the carbocation effectively prevents it from participating in undesired side reactions and drives the cleavage equilibrium towards the desired product. The use of hindered hydrosilanes like triisopropylsilane (B1312306) (TIS) also serves a similar purpose in deprotection strategies. nih.gov

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Protecting Group in Complex Molecule Synthesis

The trityl (Trt) group of 3-(tritylthio)propanoic acid serves as a robust and sterically hindered protecting group for the thiol functionality. This protection is crucial for orchestrating multi-step syntheses where the reactive thiol group must be masked to prevent unwanted side reactions.

Protection of Thiol Groups

The primary role of the trityl group in 3-(tritylthio)propanoic acid is to protect the sulfur atom. cymitquimica.com The bulky triphenylmethyl (trityl) group provides significant steric hindrance, which enhances the stability of the protected thiol and its solubility in organic solvents. cymitquimica.com This allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the sulfur. chemimpex.com The protection is stable under various conditions but can be selectively removed when the free thiol is required for subsequent reactions.

A key advantage of the trityl protecting group is its acid lability. whiterose.ac.uk It can be efficiently cleaved under acidic conditions, often using reagents like trifluoroacetic acid (TFA) in conjunction with a scavenger such as triethylsilane (TES). whiterose.ac.uk This acid-cleavable nature is beneficial as it avoids the use of nucleophilic conditions for deprotection, which could cause undesired side reactions, such as the cleavage of imide groups elsewhere in the molecule. whiterose.ac.uk The by-product of the deprotection, triphenylmethane, is non-polar and can be easily separated from the desired product through standard purification techniques like column chromatography. whiterose.ac.uk

| Deprotection Method | Reagents | Conditions | Outcome |

| Acidic Cleavage | Trifluoroacetic acid (TFA), Triethylsilane (TES) | 1–2 hours at 25°C in dichloromethane (B109758) or DMF | Quantitative release of the free thiol. |

| Lewis Acid/Protic Acid System | Boron trifluoride diethyl etherate (BF₃·Et₂O), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Triethylsilane (Et₃SiH) | Not specified | Effective removal of the S-trityl group. researchgate.net |

Impact on Reaction Selectivity and Yield

Research has shown that the N-acylation step using 3-(tritylthio)propanoic acid can sometimes be difficult and result in low yields. whiterose.ac.uk For example, a TBTU-mediated coupling of 3-(tritylthio)propanoic acid to a complex morphinan (B1239233) derivative proved problematic, leading to the formation of a significant amount of an over-coupled phenolic ester by-product. rsc.org The desired product was only obtained in moderate yield after a subsequent hydrolysis step to remove the unwanted ester. rsc.org

| Synthetic Application | Coupling/Reaction Conditions | Reported Yield | Reference |

| Glycopeptide Synthesis | Boc strategy SPPS on MBHA-resin | 72% (linear assembly) | google.com |

| Ring Expansion | 3-step sequence with single purification | 47% | whiterose.ac.uk |

| Hapten Synthesis | TBTU coupling followed by hydrolysis | 45% | rsc.org |

| NHS Ester Synthesis | Halophosphoric acid ester activation | 92% | |

| NHS Ester Synthesis | Carbodiimide (DCC) activation | 75-85% |

Utility in Peptide Synthesis

3-(Tritylthio)propanoic acid is a particularly valuable reagent in the field of peptide chemistry. It provides a straightforward method for introducing a protected thiol group, which can then be used for a variety of purposes including cyclization, ligation, and conjugation.

Solid-Phase Peptide Synthesis (SPPS) Applications

The compound is frequently used in solid-phase peptide synthesis (SPPS) to introduce a thiol functionality at a specific site, typically the N-terminus of the peptide chain. nih.govnih.gov In a common procedure, after the full peptide sequence has been assembled on a solid support (such as Rink amide MBHA resin), 3-(tritylthio)propanoic acid is coupled to the free N-terminal amine. nih.govnih.gov This coupling is typically achieved using standard peptide coupling reagents like TBTU, HOBt, and DIPEA in a solvent such as DMF. nih.govresearchgate.net Its utility extends to various solid supports, including aminomethyl and Merrifield resins for the synthesis of non-peptide structures like squaramides. researchgate.net For certain applications, resins pre-loaded with a 3-(tritylthio)propionyl residue are commercially available, simplifying the synthetic process. google.com

Conjugation Strategies with Peptides

The thiol group introduced by 3-(tritylthio)propanoic acid is a versatile handle for conjugating peptides to other molecules, such as small-molecule drugs, imaging agents, or other peptides. nih.govnih.gov A prominent strategy involves synthesizing a thiolated peptide, which is then linked to another molecule. For example, a thiolated Cardiac Targeting Peptide (CTP) was synthesized and subsequently conjugated to the drug amiodarone. nih.govnih.gov This approach allows for the targeted delivery of therapeutics. nih.gov The process often involves deprotecting the trityl group on the peptide to reveal the free thiol, which can then react with a suitable functional group on the target molecule, often forming a stable disulfide bond. nih.govnih.gov This methodology is also applied in native chemical ligation techniques to assemble larger proteins from smaller synthetic peptide fragments. google.com

Contribution to the Synthesis of Bioactive Molecules and Drug Development

3-(Tritylthio)propanoic acid serves as a critical intermediate in the synthesis of a variety of bioactive molecules and plays a significant role in drug development. fishersci.com Its utility stems from the presence of both a carboxylic acid and a protected thiol group, allowing for sequential and controlled chemical modifications.

Synthesis of Haptens for Vaccine Development

A key application of 3-(Tritylthio)propanoic acid is in the synthesis of haptens, which are small molecules that elicit an immune response only when attached to a large carrier protein. nih.govrsc.org This is a crucial step in the development of vaccines against various substances, including drugs of abuse.

Researchers have successfully used 3-(Tritylthio)propanoic acid to create haptens for vaccines targeting heroin and fentanyl. nih.govacs.org In these syntheses, the carboxylic acid group of 3-(Tritylthio)propanoic acid is coupled to an amine group on a modified drug analogue. nih.govnih.govacs.org The trityl group protects the thiol during this process. acs.org Subsequently, the trityl group is removed to expose the free thiol, which is then used to conjugate the hapten to a carrier protein, such as tetanus toxoid (TT). rsc.orgacs.org This conjugation is often achieved through a thiol-maleimide reaction. rsc.org The resulting hapten-carrier protein conjugate can then be used to immunize animals, inducing the production of antibodies that can bind to the target drug. nih.govnih.govacs.org

Several studies have demonstrated the effectiveness of this approach. For instance, haptens synthesized using 3-(Tritylthio)propanoic acid have been shown to induce high antibody titers against heroin and its metabolites, as well as fentanyl and its potent analogues. nih.govacs.orgacs.org These antibodies were able to sequester the drugs in the bloodstream, preventing them from reaching the brain and blunting their physiological effects. rsc.org

| Hapten Target | Carrier Protein | Coupling Chemistry | Key Finding | Reference |

| Heroin | Tetanus Toxoid | TBTU coupling, Thiol-maleimide | Induced high antibody titers that blocked the effects of heroin. | nih.govacs.org |

| Fentanyl | Tetanus Toxoid | TBTU coupling, Thiol-maleimide | Induced antibodies that sequestered fentanyl and its analogues. | acs.org |

| Heroin Analogue | Tetanus Toxoid | TBTU coupling, Thiol-maleimide | Resulting vaccine induced high antihapten antibody titers in mice. | nih.govacs.org |

Derivatization of Cephalosporins

3-(Tritylthio)propanoic acid and its derivatives are utilized in the modification of cephalosporin (B10832234) antibiotics to combat bacterial resistance. The strategy involves introducing novel functionalities, such as cyclic disulfides, to the cephalosporin scaffold.

In one approach, 3-(tritylthio)-2-[(tritylthio)methyl]propanoic acid was synthesized and coupled to a pyridinium-containing cephalosporin derivative. biorxiv.orguzh.ch This modification aimed to enhance the antibacterial activity, particularly against Gram-negative bacteria. The trityl groups serve to protect the thiol functionalities during the synthesis, which can then be deprotected to form cyclic disulfides. Studies have shown that the incorporation of moieties like asparagusic acid through this method can improve the drug's activity against Gram-negative strains and its ability to reduce biofilm formation by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. biorxiv.orguzh.ch

The "Trojan horse" strategy is another area where such modifications are relevant. This approach involves attaching the antibiotic to a molecule that bacteria recognize and transport into the cell, such as a siderophore. uzh.ch The chemical handles provided by derivatives of 3-(Tritylthio)propanoic acid are suitable for linking cephalosporins to these carrier molecules.

| Cephalosporin Derivative | Modification | Target Bacteria | Key Finding | Reference |

| Cephalothin derivative | Cyclic disulfide moiety | S. aureus, B. subtilis, E. coli | Increased activity against Gram-positive strains. | biorxiv.org |

| Pyridinium-containing cephalosporin | Asparagusic acid modification | P. aeruginosa | Improved activity against Gram-negative strains and biofilm reduction. | biorxiv.orguzh.ch |

Modification of Vancomycin (B549263) Derivatives

The rise of vancomycin-resistant bacteria necessitates the development of new derivatives of this critical antibiotic. 3-(Tritylthio)propanoic acid has been employed in the synthesis of modified vancomycin compounds with enhanced antibacterial properties.

Researchers have synthesized vancomycin derivatives by modifying the C-terminus with sulfur-containing linkers derived from 3-(Tritylthio)propanoic acid. biorxiv.orgresearchgate.net These modifications can introduce free thiol groups or disulfide bonds into the vancomycin structure. The resulting derivatives have demonstrated enhanced activity against a broad range of bacteria, including vancomycin-resistant strains and Gram-negative bacteria. biorxiv.orgresearchgate.net Furthermore, these modified vancomycin compounds have shown improved efficacy against biofilm formation by resistant Enterococcus species. biorxiv.orgresearchgate.net The introduction of these sulfur-containing moieties is also thought to potentially improve the pharmacokinetic profile of the antibiotic, leading to more hydrophilic metabolites that are more easily excreted. biorxiv.orgresearchgate.net

| Vancomycin Derivative | Modification | Target Bacteria | Key Finding | Reference |

| C-terminal modified vancomycin | Disulfide bond and terminal thiol | Vancomycin-resistant Enterococcus, VISA, S. pneumoniae, C. difficile | 8 to 64-fold enhancement in activity compared to vancomycin. | researchgate.net |

| C-terminal modified vancomycin | Lipoic acid substitution | VISA, S. pneumoniae, C. difficile | 4 to 8-fold increase in activity. | researchgate.net |

Conjugation with Anticancer Drugs (e.g., Paclitaxel (B517696), Camptothecin)

3-(Tritylthio)propanoic acid plays a crucial role in the development of drug delivery systems for potent anticancer agents like paclitaxel and camptothecin (B557342). nih.gov By conjugating these hydrophobic drugs to carrier molecules, their solubility and bioavailability can be improved.

The carboxylic acid group of 3-(Tritylthio)propanoic acid can be used to link it to peptides or polymers, while the protected thiol provides a point of attachment for the drug. For example, a cyclic cell-penetrating peptide has been functionalized with 3-(Tritylthio)propanoic acid. nih.gov After deprotection of the trityl group, the exposed thiol can be reacted with a modified anticancer drug. nih.gov

Similarly, camptothecin has been conjugated to glycerophosphorylcholine through a disulfide linkage that was incorporated using a disulfide-thiol exchange reaction involving 3-(Tritylthio)propanoic acid. mdpi.com This strategy creates redox-responsive liposomes that can release the drug under the reducing conditions found inside cancer cells. mdpi.comacs.org Another approach involves conjugating paclitaxel to a peptide through a self-immolative disulfide linker, which also utilizes 3-(Tritylthio)propanoic acid in the synthesis of the linker. nih.gov These drug-peptide conjugates have shown increased water solubility compared to the parent drugs. nih.govnih.gov

| Anticancer Drug | Carrier Molecule | Linker Type | Key Finding | Reference |

| Paclitaxel | Cyclic cell-penetrating peptide | Thiopropionic acid | Improved water solubility of the conjugate. | nih.gov |

| Camptothecin | Glycerophosphorylcholine | Disulfide | Redox-responsive drug release. | mdpi.com |

| Camptothecin | Poly[2-(pyridin-2-yldisulfanyl)]-graft-poly(ethylene glycol) | Disulfide | Nanoparticles for targeted delivery. | acs.org |

| Paclitaxel | SVS-1 peptide | Self-immolative disulfide | Nearly 1000-fold increase in solubility. | nih.gov |

Exploration in Material Science and Nanomaterial Formation

Beyond its applications in drug development, 3-(Tritylthio)propanoic acid is also being explored in the field of material science for the creation of novel nanomaterials.

Hydrogen Bonding Interactions and Nanomaterial Assembly

The molecular structure of 3-(Tritylthio)propanoic acid, with its carboxylic acid group, allows for the formation of hydrogen bonds between molecules. cymitquimica.combiosynth.com These non-covalent interactions can drive the self-assembly of the molecules into organized nanostructures. This property has potential applications in the development of new materials with unique optical, electronic, or catalytic properties. For instance, the self-assembly of peptides functionalized with 3-(Tritylthio)propanoic acid on gold surfaces has been investigated. researchgate.net Additionally, the use of this compound in the synthesis of peptide-lanthanide upconversion nanomaterials for biomedical applications has been reported. rsc.org

Application in Quantum Capacitance Measurements of Peptides

The investigation of electrical properties at the molecular level is a significant area of research in chemical biology. In this context, derivatives of 3-(tritylthio)propanoic acid have been utilized to study the electrochemical characteristics of self-assembled films. Researchers have modified chitosan (B1678972) oligosaccharide lactate (B86563) with 3-(tritylthio)propanoic acid to create such films on electrode surfaces. bioelectrochemical-soc.org

To characterize these self-assembled layers, a suite of electrochemical methods was employed, including cyclic voltammetry, alternating current voltammetry, and electrochemical impedance spectroscopy. bioelectrochemical-soc.org These techniques allow for the probing of the film's properties. Furthermore, by applying a potential to the electrode, researchers were able to induce and observe structural changes within the film. bioelectrochemical-soc.org This approach is instrumental in investigating the charge distribution across surfaces, which has been explored using techniques like scanning ion conductance microscopy (SICM) with a nanopipette tip to understand the surface charge of bacteria. bioelectrochemical-soc.org The ability to form and modify such films is crucial for developing new materials and sensors with tailored electrochemical properties.

Emerging Research Applications

3-(Tritylthio)propanoic acid is recognized as a versatile raw material and intermediate for various applications in organic synthesis. fishersci.com Its unique structure, featuring a carboxylic acid group and a protected thiol, makes it a valuable component in constructing more complex molecules. chemimpex.comcymitquimica.com

Development of Agrochemical Formulations

In the field of agricultural chemistry, 3-(tritylthio)propanoic acid serves as an important intermediate and building block. fishersci.comchemimpex.com Its structure allows for the introduction of sulfur-containing moieties into larger molecules, which can be a key feature in the design of new agrochemicals. chemimpex.com The compound's role as a starting material facilitates the synthesis of diverse and complex chemical entities for this industry. fishersci.comchemimpex.comcymitquimica.com

Squaramide Synthesis via Cross-Coupling Reactions

A significant application of 3-(tritylthio)propanoic acid is in the solid-phase synthesis of aryl-substituted squaramides, which show potential for therapeutic uses. rsc.org This method utilizes the Liebeskind-Srogl cross-coupling reaction on a solid support, a strategy that enables the efficient and rapid generation of a diverse library of squaramide derivatives. rsc.orgresearchgate.net

In this synthetic sequence, 3-(tritylthio)propanoic acid functions as a crucial linker molecule. researchgate.net The synthesis begins with the acylation of an aminomethyl resin using 3-(tritylthio)propanoic acid, effectively tethering the molecule to the solid support. rsc.orgresearchgate.net Following the removal of the trityl protecting group, the subsequent steps involve reaction with a squarate derivative, addition of an amine, and finally, the key Liebeskind-Srogl cross-coupling reaction with a boronic acid. researchgate.net This final step, catalyzed by palladium and copper, attaches the desired aryl group to the squaramide core. rsc.orgresearchgate.net

The table below details the reagents and conditions for the synthesis of squaramides using this solid-phase approach. researchgate.net

| Step | Reagents and Conditions | Purpose |

| i | 3-(tritylthio)propanoic acid, DIC, DCM/DMF (1:1), rt, 18 h | Acylation of aminomethyl resin (linker attachment) |

| ii | TFA/TES (95:5), rt, 1 h | Deprotection (removal of the trityl group) |

| iii | 3-(tert-butoxy)-4-methoxycyclobut-3-ene-1,2-dione, TEA, DCM, rt, 18 h | Immobilization of the squarate core |

| iv | Amines (or other nucleophiles), DCM, (TEA – for Nu–H·HCl), rt, 18 h | Substitution on the squaramide core |

| v | R²–B(OH)₂, CuTC, TFP, Pd₂(dba)₃, anhydrous dioxane, 50 °C, 18 h | Liebeskind–Srogl cross-coupling reaction |

Biological and Biomedical Research Investigations

Peptide-Based Biological Research

Cell-Penetrating Peptides (CPPs) and Drug Delivery

Cell-penetrating peptides (CPPs), also known as protein transduction domains (PTDs), are short peptides capable of crossing the cell membrane, a significant barrier to the intracellular delivery of therapeutic molecules. nih.govmdpi.com These peptides can facilitate the uptake of a wide range of cargo, from small molecules to large nanoparticles, into cells. nih.gov The ability to deliver biologically active molecules to pathological tissues in vivo opens up possibilities for treating diseases like cancer, inflammation, and ischemia. nih.gov

The compound 3-(Tritylthio)propanoic acid serves as a critical linker molecule in the synthesis of CPP-based drug delivery systems. lookchem.com Its carboxylic acid function allows it to be readily coupled to the free N-terminal amine of a peptide chain, while the trityl-protected thiol group provides a latent handle for subsequent conjugation to drugs or imaging agents. nih.govnih.gov This strategy allows for the creation of multivalent systems where multiple copies of a CPP are attached to a scaffold, which can improve delivery efficiency. lookchem.com For instance, research has explored the covalent conjugation of CPPs to dextran (B179266) scaffolds to create hybrids that can effectively enter the cytoplasm of mammalian cells. lookchem.com

Cardiac Targeting Peptides (CTP)

A specialized application of CPP technology is the development of Cardiac Targeting Peptides (CTPs), which are designed to selectively deliver cargo to cardiomyocytes. nih.govresearchgate.net This targeted approach is highly desirable for treating heart conditions, as it can increase the efficacy of a drug while minimizing systemic toxicity. nih.gov Researchers have identified a 12-amino-acid peptide (APWHLSSQYSRT) that specifically targets cardiomyocytes in vivo. nih.govresearchgate.net

The synthesis of these targeted peptides often employs 3-(Tritylthio)propanoic acid to introduce a functional thiol group. In a typical solid-phase peptide synthesis (SPPS) process, after the peptide chain is assembled, 3-(Tritylthio)propanoic acid is coupled to the N-terminal amino group. nih.govresearchgate.net The resulting trityl-protected, thiolated peptide can then be cleaved from the resin, purified, and subsequently linked to a therapeutic agent, such as the anti-arrhythmic drug amiodarone, via a disulfide bond. nih.govnih.gov This creates a prodrug that can be specifically delivered to heart muscle cells. nih.gov

Table 1: Synthesis of Thiolated Cardiac Targeting Peptide (CTP-thiol) This interactive table summarizes the key steps in synthesizing CTP-thiol using 3-(Tritylthio)propanoic acid.

| Step | Reagents and Conditions | Purpose | Citation |

|---|---|---|---|

| Peptide Assembly | Solid-Phase Peptide Synthesis (SPPS) on Rink amide MBHA resin using Fmoc/tBu chemistry. | To build the 12-amino-acid CTP sequence (APWHLSSQYSRT). | researchgate.net, nih.gov |

| Thiolation | 3-(Tritylthio)propanoic acid, TBTU, HOBt, DIPEA in DMF. | To conjugate the protected thiol linker to the N-terminus of the peptide. | researchgate.net, nih.gov |

| Cleavage & Deprotection | TFA:TIPS:H2O:EDT (94:1:2.5:2.5). | To cleave the CTP-thiol from the solid support resin and remove side-chain protecting groups. | researchgate.net, nih.gov |

| Purification | Preparative C-18 RP-HPLC. | To isolate and purify the crude CTP-thiol product. | nih.gov, nih.gov |

Pharmacological Relevance and Therapeutic Potential

The utility of 3-(Tritylthio)propanoic acid extends beyond drug delivery into the direct synthesis of new therapeutic agents and the modification of existing drugs to overcome challenges like microbial resistance.

Development of New Therapeutic Agents

As a versatile chemical building block, 3-(Tritylthio)propanoic acid is instrumental in the synthesis of novel compounds with therapeutic potential. lookchem.com Its structure allows for its incorporation into more complex molecules designed to interact with specific biological targets. lookchem.com

Research applications have demonstrated its use in several areas:

Anticancer Agents: The compound has been used in the development of redox-sensitive nanoparticles for the targeted delivery of the anticancer drug camptothecin (B557342) to HER2-positive cancer cells. acs.org The thiolated drug is grafted onto a polymer backbone, creating a stable nanoparticle that can release its payload in the intracellular environment. acs.org It has also been described as a cyclic lipopeptide that inhibits the growth of prostate cancer cells. biosynth.comcymitquimica.com

Vaccine Development: In the creation of vaccines for opioid use disorder (OUD), 3-(Tritylthio)propanoic acid has been used as a linker to couple haptens (small molecules that elicit an immune response when attached to a larger carrier) to a carrier protein. nih.gov Specifically, it was used to synthesize C1-linked 4,5-epoxymorphinan haptens for potential heroin vaccines. nih.gov

Macrocycle Synthesis: The compound is utilized in synthetic methodologies to create macrocyclic thiolactones, a class of molecules with potential applications in medicinal chemistry. whiterose.ac.uk

Table 2: Applications of 3-(Tritylthio)propanoic acid in Therapeutic Agent Development This interactive table highlights various research areas where 3-(Tritylthio)propanoic acid is used as a synthetic precursor.

| Therapeutic Area | Application | Research Finding | Citation |

|---|---|---|---|

| Oncology | Targeted drug delivery | Used to thiolate the anticancer drug camptothecin for incorporation into redox-sensitive nanoparticles targeting HER2-positive cancer cells. | acs.org |

| Oncology | Direct Activity | Described as a lipopeptide with inhibitory effects on prostate cancer cell growth. | biosynth.com, cymitquimica.com |

| Addiction Medicine | Vaccine development | Employed as a linker to create haptens for a heroin vaccine, coupling the hapten to a carrier protein. | nih.gov |

| Medicinal Chemistry | Synthesis of novel structures | Used in the development of a new method to synthesize macrocyclic thiolactones via ring expansion. | whiterose.ac.uk |

Combating Drug-Resistant Microorganisms

The rise of multidrug-resistant bacteria presents a critical global health threat, necessitating the development of new antibiotics or strategies to restore the efficacy of existing ones. biorxiv.org Research has shown that modifying established antibiotics with sulfur-containing moieties can enhance their activity against resistant strains. biorxiv.orguzh.ch

3-(Tritylthio)propanoic acid is a key reagent in this area. It has been used to create novel derivatives of the "last resort" antibiotic vancomycin (B549263). biorxiv.org These new compounds, featuring thiol and disulfide groups, exhibited enhanced antibacterial activity against a range of bacteria, including vancomycin-resistant Enterococcus (VRE) and even some Gram-negative bacteria. biorxiv.org Furthermore, these derivatives showed improved ability to inhibit the formation of biofilms, which are a major contributor to persistent infections. biorxiv.org A similar strategy has been applied to cephalosporins, where the incorporation of cyclic disulfide moieties was investigated to combat pathogenic microorganisms. uzh.ch The compound itself is also described as being an effective broad-spectrum antimicrobial. biosynth.comcymitquimica.com This strategy of structural optimization paves the way for new semisynthetic antibiotics to treat infections caused by drug-resistant microbes. biorxiv.org

Table 3: Modified Antibiotics and Activity Against Resistant Bacteria This interactive table summarizes the impact of modifications using sulfur-containing moieties derived from 3-(tritylthio)propanoic acid.

| Original Antibiotic | Modification Strategy | Target Microorganisms | Key Outcome | Citation |

|---|---|---|---|---|

| Vancomycin | Addition of thiol- and disulfide-containing moieties using 3-(tritylthio)propanoic acid as a precursor. | Vancomycin-resistant Enterococcus (VRE), Gram-negative bacteria. | Enhanced antibacterial activity and improved inhibition of biofilm formation. | biorxiv.org |

| Cephalosporins | Incorporation of cyclic disulfide moieties. | Gram-positive and Gram-negative strains. | Investigated to improve activity against drug-resistant strains and biofilm formation. | uzh.ch |

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of 3-(Tritylthio)propanoic acid. These computational methods allow for the exploration of its conformational landscape and the prediction of its chemical reactivity.

Conformational Analysis and Energy Minimization

Conformational analysis of 3-(Tritylthio)propanoic acid involves identifying the molecule's most stable arrangements of atoms. This is achieved by calculating the potential energy of various conformations. The bulky trityl group significantly restricts the rotational freedom around the sulfur-carbon bond, leading to a limited number of low-energy conformations.

In one study, conformational analysis was performed using the Molecular Mechanics Force Field (MMFF) level of theory. rsc.org The structures within a 3.5 kcal/mol energy window of the global minimum were selected for further optimization. rsc.org This process, known as energy minimization, refines the molecular geometry to find the most stable structure, characterized by the lowest possible potential energy. For instance, in studies involving the synthesis of haptens for heroin vaccines, the MM2 method was utilized for geometry optimization and energy minimization of related structures. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Viability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the viability and outcomes of chemical reactions involving 3-(Tritylthio)propanoic acid.

DFT calculations have been used to assess the favorability of ring expansion reactions to form thiolactones. whiterose.ac.uk These computational studies predicted that certain ring expansions would not be favorable, a finding that was later confirmed by experimental results which failed to yield the expected ring-expanded products. whiterose.ac.uk The calculations involved determining the relative Gibbs free energy of the reactants, transition states, and products to map out the reaction pathway. whiterose.ac.uk In other research, DFT calculations at the B3LYP/6-31G* level of theory were used to optimize the geometry of structures that were initially identified through conformational analysis. rsc.org This two-step approach of using molecular mechanics for initial screening followed by more accurate DFT calculations for refinement is a common strategy in computational chemistry. rsc.org

Quantum Chemical Investigations

Quantum chemical investigations delve into the electronic properties of molecules to explain and predict their behavior in various phenomena. For chiral molecules like derivatives of 3-(Tritylthio)propanoic acid, these studies can uncover unique electronic and spin-related effects.

Chirality-Induced Spin Selectivity Effects

The Chirality-Induced Spin Selectivity (CISS) effect is a phenomenon where the transmission of electrons through a chiral molecule is dependent on the electron's spin. nih.govacs.org This means that chiral molecules can act as spin filters, a property with potential applications in spintronics. rsc.org While direct studies on 3-(Tritylthio)propanoic acid are not prominent, the principles of CISS are relevant to its chiral derivatives. The effect is often studied in systems where chiral molecules are assembled on surfaces. nih.govnih.gov The temperature dependence of the CISS effect has been a subject of both experimental and theoretical investigation, with models incorporating vibrational contributions to spin-orbit coupling to explain the observed increase in spin polarization with temperature. diva-portal.org

The spin filtering efficiency of chiral molecules can be enhanced by incorporating paramagnetic ions or by assembling them into helical superstructures. nih.gov Theoretical models are crucial for understanding the underlying mechanisms of CISS and for predicting which molecular structures will exhibit the strongest effects. diva-portal.org

Spin Polarization in Photoinduced Charge Transfer

When a molecule absorbs light, an electron can be promoted to an excited state, leading to charge transfer. If this charge transfer occurs through a chiral bridge, it can result in spin-polarized charges. rsc.orgresearchgate.net This phenomenon is closely related to the CISS effect.

Time-resolved electron paramagnetic resonance (EPR) spectroscopy is a key technique used to directly detect and study this spin polarization. rsc.org Research in this area often involves systems where a photosensitizer (donor) and an acceptor are linked by a chiral molecule. rsc.orgresearchgate.net For example, systems comprising quantum dots and fullerenes linked by helical peptides have been investigated. rsc.orgresearchgate.net While 3-(Tritylthio)propanoic acid itself is not the primary focus of such studies, it is used as a linker to attach other functional units in these complex systems. rsc.orgresearchgate.net Theoretical modeling of the EPR spectra is essential to confirm that the observed features are compatible with chirality-induced spin selectivity. rsc.orgresearchgate.net These studies lay the groundwork for the optical generation and control of spin polarization in chiral structures. rsc.orgresearchgate.net

Future Research Directions and Unexplored Avenues

Novel Synthetic Pathways and Catalyst Development

While established methods for synthesizing 3-(Tritylthio)propanoic acid exist, future research could focus on developing more efficient, sustainable, and scalable synthetic routes. wiley.com

Key areas for exploration include:

Greener Synthesis: Investigating the use of environmentally benign solvents and reagents to minimize the environmental impact of its production.

Catalytic Approaches: Developing novel catalysts to improve reaction yields and reduce the need for stoichiometric reagents. For instance, exploring catalytic Mitsunobu conditions could offer a more atom-economical alternative.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 3-(Tritylthio)propanoic acid and its derivatives. This approach can offer better control over reaction parameters, leading to higher purity and safer production on an industrial scale.

Alternative Starting Materials: Exploring alternative and more readily available starting materials to reduce costs and dependence on specific precursors.

A recent study demonstrated a one-step synthesis by reacting 3-mercaptopropionic acid with trityl chloride in dichloromethane (B109758), resulting in a quantitative yield. wiley.com Further research could build upon such simplified procedures.

Expansion of Protecting Group Applications

The trityl group of 3-(Tritylthio)propanoic acid serves as an effective protecting group for the thiol moiety, a critical function in multi-step organic synthesis. chemimpex.comnordmann.global Future research can expand its utility in this domain.

Potential research directions include:

Orthogonal Protecting Group Strategies: Developing new strategies where the tritylthio group can be selectively removed in the presence of other protecting groups, allowing for more complex molecular architectures. A reagent system of a Lewis acid, a mild protic acid, and a reducing quenching agent has shown promise for detritylation while being compatible with other common protecting groups. researchgate.net

Solid-Phase Synthesis: Further optimizing its use as a linker in solid-phase synthesis, which is crucial for the rapid generation of compound libraries for drug discovery. rsc.orgrsc.org Recent work has already demonstrated its application in the solid-phase synthesis of squaramides. rsc.orgrsc.org

Application in Novel Scaffolds: Exploring its use in the synthesis of new classes of organic compounds beyond its current applications in peptides and oligonucleotides. cymitquimica.com

| Application Area | Current Use | Potential Future Expansion |

| Peptide Synthesis | Protection of cysteine residues. cymitquimica.com | Development of more complex and modified peptides. |

| Oligonucleotide Synthesis | Thiol modification. | Synthesis of novel nucleic acid analogs with enhanced properties. |

| Solid-Phase Synthesis | Linker for attaching molecules to a solid support. rsc.org | Broader application in combinatorial chemistry and high-throughput screening. rsc.org |

Advanced Conjugation Strategies for Biomedical Applications

The ability to link 3-(Tritylthio)propanoic acid to other molecules makes it a valuable tool in bioconjugation for biomedical purposes. chemimpex.com

Future research in this area could focus on:

Drug Delivery Systems: Designing and synthesizing novel drug-conjugates where 3-(Tritylthio)propanoic acid acts as a linker to attach therapeutic agents to targeting moieties. This could lead to more effective and targeted cancer therapies. For example, it has been used in the development of small-molecule drug conjugates for prostate cancer. mdpi.com

Vaccine Development: Utilizing it in the synthesis of haptens for the development of vaccines against various diseases. mdpi.comnih.gov Studies have shown its use in creating haptens for heroin vaccines. mdpi.comnih.gov

Hydrogel Formation: Exploring its role in the formation of biocompatible and biodegradable hydrogels for applications in wound management and tissue engineering. google.com A study has described the synthesis of a dissolvable hydrogel using a derivative of 3-(Tritylthio)propanoic acid. google.com

Targeted Delivery: Developing conjugates that can specifically target certain cells or tissues, such as cardiomyocyte targeting for cardiovascular drugs. nih.gov

Deeper Elucidation of Biological Mechanisms

While derivatives of 3-(Tritylthio)propanoic acid are being explored for various biological applications, a deeper understanding of their mechanisms of action is often needed.

Future research should aim to:

Identify Molecular Targets: Pinpoint the specific cellular components and pathways that are modulated by its conjugates. For instance, Ru(II) complexes derived from 3-(tritylthio)propanoic acid have been shown to inhibit the enzyme CYP3A4. acs.org

Structure-Activity Relationship (SAR) Studies: Conduct comprehensive SAR studies to understand how modifications to the 3-(Tritylthio)propanoic acid scaffold affect biological activity. This will enable the design of more potent and selective compounds. rsc.org

Cellular Uptake and Trafficking: Investigate how conjugates of 3-(Tritylthio)propanoic acid are taken up by cells and where they localize within the cell. This is crucial for designing effective drug delivery systems. rsc.org

Computational Approaches for Predictive Design

Computational modeling and simulation can play a significant role in accelerating the discovery and development of new applications for 3-(Tritylthio)propanoic acid.

Future computational studies could involve:

Molecular Docking: Predicting the binding modes of its derivatives with biological targets to guide the design of more effective inhibitors or modulators.

Molecular Dynamics Simulations: Simulating the behavior of its conjugates in biological environments to understand their stability, conformation, and interactions with other molecules. uni-bayreuth.de

Quantum Mechanics Calculations: Investigating the electronic properties and reactivity of 3-(Tritylthio)propanoic acid and its derivatives to better understand their chemical behavior.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before their synthesis, thus saving time and resources.

By pursuing these future research directions, the scientific community can unlock the full potential of 3-(Tritylthio)propanoic acid, leading to advancements in synthetic chemistry, materials science, and medicine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.